2-Methyl-4-oxobut-2-ene-1,1-diyl diacetate
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Overview
Description
2-Methyl-4-oxobut-2-ene-1,1-diyl diacetate is a chemical compound with the molecular formula C9H14O4 and a molecular weight of 186.2051 g/mol . It is a colorless liquid that is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxobut-2-ene-1,1-diyl diacetate can be achieved through several methods. One common method involves the esterification of the corresponding diol with acetic anhydride or acetyl chloride in the presence of a catalyst . The reaction typically requires an acidic or basic catalyst and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to maximize yield and efficiency. The use of high-purity reagents and optimized reaction conditions ensures the production of a high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxobut-2-ene-1,1-diyl diacetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various ester derivatives .
Scientific Research Applications
2-Methyl-4-oxobut-2-ene-1,1-diyl diacetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxobut-2-ene-1,1-diyl diacetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its reactivity is influenced by the presence of electron-donating or electron-withdrawing groups in the molecule .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-butene-1,4-diyl diacetate: This compound has a similar structure but differs in the position of the functional groups.
Methacrolein diacetate: Another similar compound with different reactivity and applications.
Uniqueness
2-Methyl-4-oxobut-2-ene-1,1-diyl diacetate is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .
Properties
CAS No. |
88347-72-2 |
---|---|
Molecular Formula |
C9H12O5 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
(1-acetyloxy-2-methyl-4-oxobut-2-enyl) acetate |
InChI |
InChI=1S/C9H12O5/c1-6(4-5-10)9(13-7(2)11)14-8(3)12/h4-5,9H,1-3H3 |
InChI Key |
TVNDWUTXQOGZAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC=O)C(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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